molecular formula C30H28F2N4O8 B1165157 Gatifloxacina Dímero 4 CAS No. 1497338-53-0

Gatifloxacina Dímero 4

Número de catálogo: B1165157
Número CAS: 1497338-53-0
Peso molecular: 610.6 g/mol
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Broad-Spectrum Antibacterial Activity
Research indicates that compounds related to Gatifloxacin Dimer 4 exhibit broad-spectrum antibacterial properties. They are effective against various gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics. This efficacy is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Case Studies

  • In Vitro Studies : In laboratory settings, derivatives of this compound have shown significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. These studies suggest that modifications in the quinolone structure can enhance permeability and potency against resistant strains .
  • Animal Models : Preclinical trials using animal models have demonstrated the effectiveness of Gatifloxacin Dimer 4 in treating urinary tract infections caused by resistant bacterial strains. Administration via oral or intravenous routes resulted in substantial reductions in bacterial load .

Antitumor Activity

Emerging research suggests that Gatifloxacin Dimer 4 may also possess antitumor properties. Some studies have indicated that quinolone derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Case Studies

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis, particularly in breast and lung cancer cells. The mechanism appears to involve the activation of p53 pathways, leading to cell cycle arrest .
  • Synergistic Effects : Combination therapies using Gatifloxacin Dimer 4 with other chemotherapeutic agents have demonstrated enhanced efficacy, suggesting potential for use in polypharmacy approaches for cancer treatment .

Formulation and Delivery

The formulation of Gatifloxacin Dimer 4 for clinical applications remains an area of active research. Various delivery systems are being explored to enhance bioavailability and target specificity:

Formulation Type Description Benefits
Oral TabletsStandard dosage form for systemic deliveryConvenient administration; suitable for outpatient treatment
Intravenous SolutionsFor severe infections requiring immediate actionRapid onset of action; high bioavailability
Nanoparticle SystemsEncapsulation in nanoparticles for targeted deliveryEnhanced penetration into tissues; reduced side effects

Análisis Bioquímico

Biochemical Properties

Gatifloxacin Dimer 4 plays a significant role in biochemical reactions, primarily through its interaction with bacterial enzymes. It inhibits the bacterial enzymes DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Gatifloxacin Dimer 4 prevents bacterial cell division and leads to cell death. The compound interacts with various biomolecules, including proteins and enzymes, to exert its antibacterial effects. The nature of these interactions involves the formation of stable complexes with the target enzymes, thereby inhibiting their activity.

Cellular Effects

Gatifloxacin Dimer 4 has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, Gatifloxacin Dimer 4 can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause changes in the expression of genes involved in stress responses and metabolic pathways . Additionally, Gatifloxacin Dimer 4 can affect cellular metabolism by altering the activity of enzymes involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of Gatifloxacin Dimer 4 involves its binding to bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA, which is necessary for DNA replication and transcription. Gatifloxacin Dimer 4 stabilizes the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands and leading to the accumulation of double-strand breaks . This ultimately results in bacterial cell death. The compound’s ability to inhibit these enzymes is due to its high affinity for the enzyme-DNA complex, which is facilitated by specific binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gatifloxacin Dimer 4 have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can decrease due to degradation over extended periods. Long-term studies have shown that Gatifloxacin Dimer 4 can have lasting effects on cellular function, including persistent inhibition of bacterial growth and alterations in cellular metabolism . The stability and degradation of Gatifloxacin Dimer 4 are influenced by factors such as temperature, pH, and the presence of other chemicals.

Dosage Effects in Animal Models

The effects of Gatifloxacin Dimer 4 vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth and treats infections. At higher doses, Gatifloxacin Dimer 4 can cause toxic or adverse effects, including gastrointestinal disturbances and central nervous system effects . Threshold effects have been observed, where the efficacy of the compound plateaus beyond a certain dosage, and further increases in dosage do not enhance its antibacterial activity.

Metabolic Pathways

Gatifloxacin Dimer 4 is involved in several metabolic pathways. It undergoes limited biotransformation in the body, with the majority of the compound being excreted unchanged in the urine . The primary metabolic pathway involves the formation of minor metabolites, such as ethylenediamine and methylethylenediamine, which are excreted in small amounts. The compound’s interaction with metabolic enzymes is minimal, and it does not significantly affect metabolic flux or metabolite levels.

Transport and Distribution

Gatifloxacin Dimer 4 is transported and distributed within cells and tissues through various mechanisms. It has a large volume of distribution and low protein binding, allowing it to penetrate tissues effectively . The compound is primarily excreted unchanged in the urine, indicating efficient renal clearance. Gatifloxacin Dimer 4 interacts with transporters and binding proteins to facilitate its distribution within the body. Its localization and accumulation in tissues are influenced by factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

The subcellular localization of Gatifloxacin Dimer 4 is crucial for its activity and function. The compound is known to localize in the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects by targeting DNA gyrase and topoisomerase IV . In mammalian cells, Gatifloxacin Dimer 4 can localize to various cellular compartments, including the cytoplasm and mitochondria. The targeting signals and post-translational modifications that direct Gatifloxacin Dimer 4 to specific compartments are essential for its activity and function.

Análisis De Reacciones Químicas

7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically degradation products and process-related impurities .

Actividad Biológica

The compound 7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid is a dimeric analogue of gatifloxacin, a member of the fluoroquinolone class of antibiotics. This compound has garnered attention for its potential biological activity, particularly its antibacterial properties. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes two cyclopropyl groups and multiple functional groups that enhance its biological activity. The molecular formula is C30H28F2N4O8C_{30}H_{28}F_2N_4O_8, indicating a substantial molecular weight and the presence of fluorine atoms which are known to influence pharmacological properties.

Structural Representation

PropertyValue
Molecular FormulaC30H28F2N4O8C_{30}H_{28}F_2N_4O_8
Molecular Weight588.56 g/mol
IUPAC Name7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid

Antibacterial Activity

The primary biological activity of this compound is its antibacterial efficacy. As a dimeric form of gatifloxacin, it exhibits enhanced potency against various bacterial strains compared to its monomeric counterparts.

Fluoroquinolones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. The dimeric structure may facilitate more effective binding to these targets, leading to increased antibacterial activity.

Case Studies and Research Findings

  • In vitro Studies : Research has shown that the dimeric analogue exhibits lower Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria compared to standard fluoroquinolones like norfloxacin and ciprofloxacin. For instance, studies indicate that the MIC values for this compound are approximately 2–4 times lower than those for typical fluoroquinolone standards when tested against strains such as Enterococcus faecium and Staphylococcus aureus .
  • Hybrid Compounds : The compound has been investigated as part of hybrid antibacterial agents that combine features of DNA polymerase inhibitors with topoisomerase inhibitors. These hybrids demonstrate significantly enhanced antibacterial activity, suggesting that the structural modifications in the dimer contribute positively to their efficacy .
  • Resistance Studies : Investigations into bacterial resistance mechanisms reveal that compounds like this one can circumvent some common resistance pathways due to their unique structural properties. For example, they show reduced susceptibility to efflux pumps commonly found in resistant strains .

Comparative Efficacy Table

CompoundMIC (µg/mL)Target Bacteria
Gatifloxacin0.5 - 2Staphylococcus aureus
7-Dimer0.125 - 0.5Enterococcus faecium
Norfloxacin1 - 4Escherichia coli

Propiedades

IUPAC Name

7-[2-[(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28F2N4O8/c1-43-27-21(19(31)9-15-23(27)35(13-3-4-13)11-17(25(15)37)29(39)40)33-7-8-34-22-20(32)10-16-24(28(22)44-2)36(14-5-6-14)12-18(26(16)38)30(41)42/h9-14,33-34H,3-8H2,1-2H3,(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYRMXJSFKUVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1NCCNC3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)F)C(=O)C(=CN2C6CC6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28F2N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
Reactant of Route 3
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
Reactant of Route 5
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
Reactant of Route 6
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.